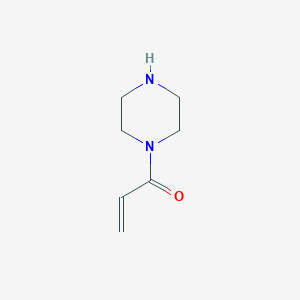
1-(Piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)prop-2-en-1-one is a chemical compound with the CAS number 45764-34-9 .
Molecular Structure Analysis
The InChI code for this compound hydrochloride is 1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates that the molecule consists of a piperazine ring attached to a prop-2-en-1-one group.Physical And Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 176.65 . It is a white solid and should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Potential Therapeutic and Diagnostic Applications in Oncology
- Analogues for Positron Emission Tomography Radiotracers : A study by Abate et al. (2011) designed novel analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with reduced lipophilicity, aiming for potential use as positron emission tomography (PET) radiotracers in oncology.
Anti-Cancer Activity
- Synthesis and Anti-Bone Cancer Activity : Research by Lv et al. (2019) focused on synthesizing and evaluating a heterocyclic compound derived from 1-(Piperazin-1-yl)prop-2-en-1-one for its anti-bone cancer activity and potential antiviral activity against the 1AS0 protein.
Anti-Ischemic Activity
- Cinnamide Derivatives for Neuroprotection and Cerebral Infarction : A study by Zhong et al. (2018) synthesized two cinnamide derivatives of this compound, which showed effective activities against neurotoxicity and had a protective effect on cerebral infarction.
Antidepressant and Antihypertensive Effects
- Pyrrolidine Derivatives with Adrenolytic Activity : The work by Malawska et al. (2002) involved synthesizing pyrrolidine derivatives and testing them for antiarrhythmic, antihypertensive activity, and their binding affinities to alpha adrenoceptors.
Antimicrobial Activity
Triazoles with Amide Linkage : A study by Yadav et al. (2022) explored the design and synthesis of Piperazine containing substituted 1,2,3-triazoles with amide linkage, showing moderate to good antimicrobial activity.
Piperazine Derivatives as Antitubercular Agents : Deshmukh et al. (2019) synthesized novel piperazine tethered dimeric 1,2,3-triazoles and evaluated their antitubercular, antifungal, and antioxidant activities.
Dopamine Receptor Interaction
- Interaction with Dopamine Receptors : Zee and Hespe (1985) investigated substituted 1-[2-(diphenylmethoxy)ethyl] piperazines for their affinity to dopamine binding sites, revealing compounds with potent displacing activity for dopamine.
Safety and Hazards
The compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Propiedades
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7(10)9-5-3-8-4-6-9/h2,8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAMUKZHFTJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)

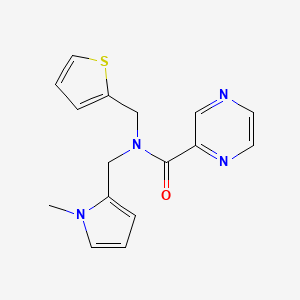
![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)

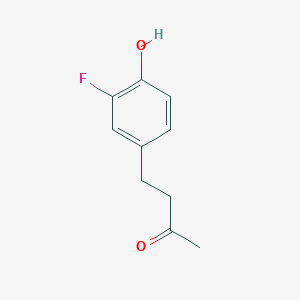
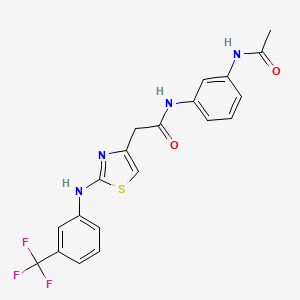
![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)
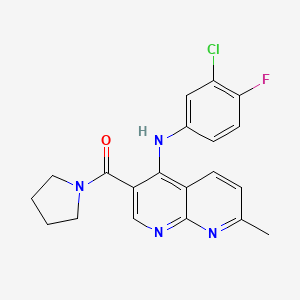
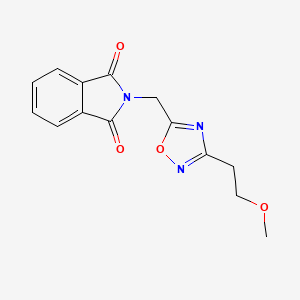
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)
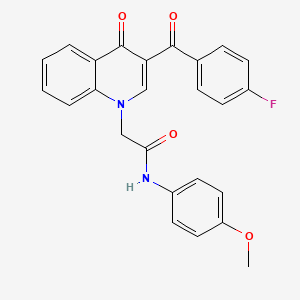
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)